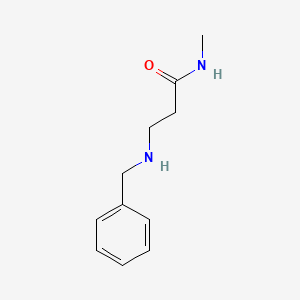

3-(Benzylamino)-N-methylpropanamide

Description

Contextualization of Substituted Propanamide Scaffolds in Organic and Medicinal Chemistry

In the realms of organic and medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The substituted propanamide scaffold is a recurring motif in a multitude of biologically active compounds. The versatility of this scaffold allows for the introduction of various functional groups, leading to a wide array of derivatives with diverse pharmacological properties.

Researchers have explored substituted propanamide derivatives for a range of therapeutic applications. For instance, novel propanamide analogues have been isolated from natural sources and investigated for their antiproliferative activities. The synthesis of new propanamide derivatives is an active area of research, with studies focusing on their potential as antioxidant agents by inhibiting superoxide (B77818) dismutase and lipid peroxidation. cookechem.com Furthermore, propanamide-based drug conjugates have been designed as dual inhibitors of enzymes like urease and cyclooxygenase-2, which are implicated in various disease states. nih.gov Certain substituted propanamide derivatives have also been the subject of patents for their potential use as therapeutic agents for diseases related to bone metabolism. nih.gov In another area of research, 7-propanamide benzoxaboroles have been synthesized and have shown potent activity against ovarian cancer cells in preclinical models. chemicalbook.com

Research Significance of Benzylamino Derivatives as Key Structural Motifs

The benzylamino group is another crucial structural motif frequently incorporated into molecules designed for biological and medicinal purposes. This group consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. The presence of the aromatic ring and the nitrogen atom allows for various intermolecular interactions, which can be critical for a compound's biological activity.

The significance of the benzylamino motif is highlighted in numerous studies. For example, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing potent effects against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov In the field of neurochemistry, derivatives of N-benzylbenzenesulfonamide have been reported to act as inhibitors of γ-secretase, an enzyme linked to the pathology of Alzheimer's disease. sigmaaldrich.com The synthesis of compounds containing the benzylamino moiety is well-established, with various methods available for their preparation. sigmaaldrich.com The versatility of this functional group makes it a valuable component in the design of new therapeutic agents.

Scope and Objectives of Academic Inquiry on 3-(Benzylamino)-N-methylpropanamide

Direct and extensive academic research specifically focused on this compound is not widely available in published literature. However, the compound is available commercially for research use, which suggests it holds potential as a building block or a candidate for screening in chemical and biological studies. sigmaaldrich.com The likely scope and objectives of academic inquiry into this specific molecule can be inferred from the known significance of its constituent parts: the N-methylpropanamide core and the benzylamino group.

A primary objective of research on this compound would likely be to synthesize and characterize the compound and its potential derivatives. A plausible synthetic route could involve the reaction of 3-(benzylamino)propanoic acid with methylamine (B109427) in the presence of a coupling agent, or the amidation of a 3-(benzylamino)propanoyl chloride with methylamine. An alternative pathway could start from 3-(benzylamino)propionitrile, which can be hydrolyzed to the corresponding carboxylic acid and then converted to the N-methylamide.

Given the biological activities of related structures, subsequent research would likely focus on evaluating the pharmacological properties of this compound. Based on the activities of other substituted propanamides and benzylamino compounds, potential areas of investigation could include its efficacy as an anticancer, antibacterial, or neuroprotective agent. cookechem.comnih.govchemicalbook.comsigmaaldrich.com Structure-activity relationship (SAR) studies would be a logical next step, where variations of the benzyl and methyl groups would be synthesized to optimize biological activity.

Below is a table of predicted physicochemical properties for this compound.

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| Predicted XLogP3 | 0.8 |

| Predicted Hydrogen Bond Donor Count | 2 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 4 |

Note: The data in this table is based on computational predictions as extensive experimental data for this specific compound is not available in the public domain.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-11(14)7-8-13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCWGCBBBFZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 3 Benzylamino N Methylpropanamide

Mechanistic Pathways of Key Synthetic Steps

The synthesis of 3-(benzylamino)-N-methylpropanamide can be approached through several strategic pathways, with the choice often depending on the availability of starting materials and desired scale. A common and efficient method is reductive amination. This process involves the reaction of N-methyl-3-oxopropanamide with benzylamine (B48309) to form a Schiff base or enamine intermediate, which is then reduced in situ to the target secondary amine. The reaction network for similar aminations often begins with the dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine that is subsequently reduced. acs.org In the context of this compound, starting with a suitable precursor like 3-hydroxypropionaldehyde would follow a similar pathway.

Another plausible synthetic route is the nucleophilic substitution reaction between N-methyl-3-halopropanamide (e.g., chloro- or bromo- derivative) and benzylamine. The mechanism follows a standard SN2 pathway where the nucleophilic amine attacks the electrophilic carbon bearing the halogen, displacing it to form the C-N bond.

A third approach involves the Michael addition of benzylamine to N-methylacrylamide. In this conjugate addition, the benzylamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide. The reaction is typically catalyzed by a base and proceeds through a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. The rates of such additions of benzylamine to activated alkenes have been studied and are influenced by substituents on the aromatic ring. cdnsciencepub.com

Investigation of Functional Group Reactivity (Amide, Amine, Benzyl (B1604629) Moieties)

The unique combination of functional groups in this compound dictates its chemical behavior and provides multiple handles for modification.

Amide: The N-methylpropanamide moiety is a tertiary amide. Generally, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This makes the amide bond robust but susceptible to reduction with strong reducing agents like lithium aluminum hydride to yield 1-(benzylamino)-3-(methylamino)propane.

Amine: The secondary benzylamine is a key site for reactivity. It is basic and will readily form salts, such as a hydrochloride salt, upon reaction with acids. chemicalbook.com As a nucleophile, the nitrogen can undergo further N-alkylation or N-acylation. organic-chemistry.org For instance, reaction with an acyl chloride or anhydride (B1165640) would yield a sulfonamide or a bulkier tertiary amine, respectively, which can modulate the compound's properties. nih.gov

Benzyl Moiety: The benzyl group offers several avenues for transformation. The C-N bond can be cleaved via hydrogenolysis, a reaction where hydrogen gas and a catalyst like palladium on carbon are used to remove the benzyl group, yielding the primary amine, 3-amino-N-methylpropanamide. google.com This is a common strategy for using benzylamine as a masked source of ammonia (B1221849). chemicalbook.com The aromatic phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the substitution pattern (ortho, meta, para) will be influenced by the deactivating nature of the attached aminoalkyl side chain. chemicalbook.com

| Functional Group | Type of Reaction | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Secondary Amine | Salt Formation | HCl, H₂SO₄ | Ammonium (B1175870) Salt |

| Secondary Amine | N-Acylation | Acetyl Chloride, Acetic Anhydride | N-acetylated derivative |

| Secondary Amine | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary ammonium salt or tertiary amine |

| Tertiary Amide | Reduction | LiAlH₄ | Tertiary diamine |

| Benzyl Moiety | Hydrogenolysis (Debenzylation) | H₂, Pd/C | Primary amine |

| Benzyl Moiety | Aromatic Substitution | HNO₃, H₂SO₄ | Nitrated phenyl ring |

Design and Synthesis of Analogues and Derivatives

The systematic modification of the this compound scaffold is a key strategy in drug discovery and the development of new chemical entities. biomedres.usbiomedres.us

Modifications of the Benzylamino Moiety

The benzylamino group is a prime target for structural variation to explore structure-activity relationships.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., fluoro, chloro, methoxy, nitro) onto the phenyl ring of the benzyl group can significantly alter electronic and lipophilic properties. Syntheses can be achieved by starting with the appropriately substituted benzylamine or benzaldehyde (B42025) in the synthetic schemes described above.

Replacement of the Benzyl Group: The entire benzyl group can be replaced with other arylmethyl (e.g., naphthylmethyl), heteroarylmethyl (e.g., pyridylmethyl), or aliphatic (e.g., cyclohexylmethyl, butyl) groups. This is readily accomplished by substituting benzylamine with the desired primary amine in the synthesis. For example, a series of N-alkyl and N-benzyl propanamides have been synthesized by reacting a propanoyl azide (B81097) intermediate with various amines, including benzylamine, n-propylamine, and cyclohexylamine. mdpi.com

N-Substitution: The secondary amine can be converted to a tertiary amine via alkylation or to a sulfonamide via sulfonylation. Functionalization of amino groups with sulfonamides has been shown to significantly impact receptor affinity in certain drug classes. nih.gov

Propanamide Chain Substitutions and Cyclization Strategies

Modifying the three-carbon propanamide linker can impose conformational constraints and introduce new interaction points.

Chain Substitution: Alkyl or aryl groups can be introduced at the α- or β-positions of the propanamide chain. For instance, α,α-diarylcarboxamides have been used as substrates in asymmetric borylation reactions, indicating that such substitutions are synthetically accessible. acs.org These modifications can influence the molecule's shape and interaction with biological targets.

Cyclization: Intramolecular reactions can be designed to form cyclic structures, such as lactams. Peptide cyclization is a widely used strategy to enhance stability and affinity by restricting conformational freedom. frontiersin.org For this compound, introducing a suitable functional group on the benzyl ring or the propanamide chain could enable a ring-closing reaction. For example, a terminal alkyne and an azide can be introduced to perform a "click" cyclization. frontiersin.org Gold-catalyzed cyclization of N-propargylated peptides, which activates a terminal alkyne to react with an N-terminal amine, represents another advanced strategy that could be adapted. researchgate.net

Exploration of N-Methyl Amide Derivatives

The N-methyl group on the amide nitrogen can be varied to fine-tune solubility, hydrogen bonding capacity, and metabolic stability.

Varying the N-Alkyl Group: Analogues with different N-alkyl groups (e.g., N-ethyl, N-propyl, N-cyclopropyl) can be synthesized by using the corresponding primary amine (ethylamine, propylamine) instead of methylamine (B109427) during the amide formation step. The synthesis of N-methyl and N-ethyl propynamides from methyl propiolate and the respective amine is a known process. google.com

N-H Amide (Secondary Amide): The N-methyl group can be replaced with a hydrogen atom to give a secondary amide. This introduces a hydrogen bond donor, which can be critical for target binding. This analogue would be synthesized using ammonia instead of methylamine.

N-Aryl Amides: More complex derivatives, such as N-aryl amides, can also be synthesized. This has been achieved through methods like the oxidative rearrangement of N-substituted amidines. mdpi.com

| Modification Site | Strategy | Example Analogue | Rationale |

|---|---|---|---|

| Benzylamino Moiety | Ring Substitution | 3-((4-Chlorobenzyl)amino)-N-methylpropanamide | Modify electronics and lipophilicity. nih.gov |

| Benzylamino Moiety | Group Replacement | N-Methyl-3-(cyclohexylmethylamino)propanamide | Alter steric bulk and flexibility. mdpi.com |

| Propanamide Chain | α-Substitution | 3-(Benzylamino)-2-methyl-N-methylpropanamide | Introduce a chiral center, restrict conformation. acs.org |

| Propanamide Chain | Cyclization | Cyclic lactam derivative | Enhance stability and conformational rigidity. frontiersin.orgnih.gov |

| N-Methyl Amide | Alkyl Variation | 3-(Benzylamino)-N-ethylpropanamide | Fine-tune solubility and steric interactions. google.com |

| N-Methyl Amide | De-methylation | 3-(Benzylamino)propanamide | Introduce hydrogen bond donor capability. wikipedia.org |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry and Tandem MS for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity and distinguishing it from isobaric interferences. For 3-(Benzylamino)-N-methylpropanamide (C₁₁H₁₆N₂O), HRMS would confirm its exact mass, laying the groundwork for further structural analysis.

Tandem Mass Spectrometry (MS/MS) extends this capability by enabling structural elucidation through controlled fragmentation. In this process, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, acting as a chemical fingerprint. For this compound, key fragmentation pathways would likely include:

Cleavage of the benzylic C-N bond, resulting in a prominent benzyl (B1604629) cation (C₇H₇⁺) or a tropylium (B1234903) ion at m/z 91.

Fragmentation at the amide bond, leading to characteristic ions corresponding to the N-methylpropanamide and benzylamine (B48309) moieties.

Loss of the N-methyl group.

This detailed fragmentation data is invaluable for confirming the connectivity of the atoms within the molecule.

Furthermore, the coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for metabolite identification. nih.gov In biological systems, this compound may undergo various metabolic transformations, such as N-dealkylation to form 3-amino-N-methylpropanamide, hydroxylation on the aromatic ring, or oxidation. nih.gov By comparing the HRMS data of samples from in vitro or in vivo studies to a control, potential metabolites can be detected and their structures proposed based on the mass shift from the parent compound and their unique MS/MS fragmentation patterns. nih.govnih.gov

Table 1: Predicted HRMS Data and Potential Fragments for this compound

| Ion/Fragment | Chemical Formula | Predicted Exact Mass (m/z) | Analysis Type |

| [M+H]⁺ (Parent Ion) | [C₁₁H₁₇N₂O]⁺ | 193.1335 | HRMS |

| Tropylium Ion | [C₇H₇]⁺ | 91.0542 | Tandem MS (MS/MS) |

| N-dealkylated nor-metabolite + H⁺ | [C₁₀H₁₅N₂O]⁺ | 180.1230 | Metabolite ID (HRMS) |

| Monohydroxylated metabolite + H⁺ | [C₁₁H₁₇N₂O₂]⁺ | 209.1285 | Metabolite ID (HRMS) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of key functional groups and the carbon-hydrogen framework, advanced NMR methods offer deeper insights.

Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons through the aliphatic chain of the propanamide moiety. An HSQC spectrum correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of all ¹H and ¹³C chemical shifts.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Based on related compounds)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzyl -CH₂- | ~3.8 | ~54 |

| Aromatic C-H (Phenyl) | 7.2 - 7.4 | 127 - 129 |

| Quaternary Aromatic C (Phenyl) | - | ~139 |

| -NH-CH₂- (Propyl) | ~2.9 | ~48 |

| -CH₂-C=O (Propyl) | ~2.5 | ~35 |

| C=O (Amide) | - | ~173 |

| N-CH₃ (Methyl) | ~2.8 (doublet) | ~26 |

| Amide N-H | Broad singlet, variable | - |

Note: Values are estimates and can vary based on solvent and experimental conditions.

Solid-State NMR (SSNMR) is particularly valuable for studying the compound in its solid form. Unlike solution-state NMR, SSNMR provides information about the molecular conformation and packing in the crystal lattice. europeanpharmaceuticalreview.com It is highly sensitive to the local environment, making it an excellent tool for identifying and quantifying different crystalline forms (polymorphs). europeanpharmaceuticalreview.com For this compound, SSNMR could differentiate between various solid forms that may exhibit different physical properties, and it can detect the presence of amorphous content within a crystalline sample. europeanpharmaceuticalreview.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined with very high precision. nih.gov

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unequivocal information on:

Bond lengths, bond angles, and torsion angles , confirming the molecular geometry.

Conformation of the molecule in the solid state, revealing the spatial arrangement of the benzyl and N-methylpropanamide groups.

Intermolecular interactions , such as hydrogen bonding between the amide N-H group and the carbonyl oxygen of an adjacent molecule, which dictate the crystal packing.

Absolute stereochemistry , if the compound is chiral and has been resolved into its enantiomers.

While no published crystal structure for this compound was identified, the applicability of this technique is crucial for a complete solid-state characterization, should the need arise in a research or pharmaceutical development context. mdpi.com

Hyphenated Chromatographic Techniques for Purity Assessment and Isomer Separation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for modern chemical analysis. nih.gov They provide a powerful means to assess the purity of this compound and to separate potential isomers.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for purity analysis. researchgate.net In these methods, the chromatographic column separates the target compound from any impurities, starting materials, or by-products. The mass spectrometer then provides positive identification of each separated component. This dual analysis confirms the identity of the main peak as this compound and allows for the identification and quantification of impurities. rsc.org High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is also a standard method for determining percentage purity by measuring the relative area of the analyte peak.

Isomer Separation: Chromatography is also critical for separating isomers. Although this compound is not inherently chiral, derivatives or related analogs might be. In such cases, chiral HPLC, which uses a chiral stationary phase (CSP), would be the method of choice to separate enantiomers. mdpi.com

Furthermore, some molecules can exist as stable rotational isomers (atropisomers) at room temperature. epa.gov Advanced HPLC or Capillary Electrophoresis (CE) methods can often resolve these different conformational states, providing insight into the molecule's dynamic behavior. mdpi.com

Table 3: Application of Hyphenated Techniques for Analysis of this compound

| Technique | Separation Principle | Detection Method | Primary Application |

| LC-MS | Partitioning between liquid mobile and solid stationary phases | Mass Spectrometry | Purity assessment, impurity identification, metabolite analysis |

| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases | Mass Spectrometry | Analysis of volatile impurities and related substances |

| HPLC-UV | High-resolution liquid separation | UV-Vis Spectroscopy | Quantitative purity determination |

| Chiral HPLC-UV/MS | Enantioselective interaction with a chiral stationary phase | UV-Vis or Mass Spec | Separation of enantiomers (if applicable to derivatives) |

Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Scaffold for Novel Chemical Entity Discovery

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed, leading to a library of new compounds with diverse properties. The 3-(benzylamino)-N-methylpropanamide framework is an exemplary starting point for generating novel chemical entities due to its synthetic tractability and the presence of multiple points for chemical modification.

Researchers frequently utilize such scaffolds to build libraries for high-throughput screening, aiming to identify compounds with desired biological activity. For instance, the propanamide core is a key feature in a series of novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides that were synthesized and evaluated for antiproliferative activity against various cancer cell lines. mdpi.com In that study, modifications to the N-alkyl group of the propanamide side chain led to the discovery of compounds with significant efficacy, demonstrating how the core structure serves as a template for new drug candidates. mdpi.com

Similarly, the benzamide (B126) moiety, structurally related to the benzylamino portion of the title compound, serves as a crucial pharmacophore in other contexts. In one study, a series of 3-methoxybenzamide (B147233) derivatives were synthesized as potential antibacterial agents targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov The systematic modification of this benzamide scaffold led to the identification of a lead compound with promising activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov These examples underscore the value of such scaffolds in the discovery of new molecules that can address significant health challenges like cancer and antibiotic resistance. mdpi.comresearchgate.netnih.govnih.gov

The strategic design of compound libraries around a central scaffold allows for the exploration of chemical space to discover molecules with entirely new mechanisms of action or improved properties over existing drugs. nih.govnih.gov

Development as Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study and manipulate a specific protein or biological pathway in a cellular or living system. nih.gov The development of a compound into a chemical probe involves a rigorous optimization process to ensure high potency for its intended target and minimal activity against other related targets. nih.gov A simple, modifiable structure like this compound provides an ideal starting point for such an endeavor.

The journey from a screening "hit" to a validated chemical probe requires iterative cycles of chemical synthesis and biological testing. For a molecule based on the this compound scaffold, this would involve:

Initial Identification: Discovering the initial compound through a screening campaign that shows affinity for a biological target of interest.

Potency and Selectivity Optimization: Systematically altering the benzyl (B1604629) ring, the amino group, and the N-methylpropanamide tail to enhance binding affinity for the primary target while reducing off-target effects.

Characterization in Biological Systems: Confirming that the optimized molecule engages the target in a cellular context and produces a measurable functional outcome.

An analogous process involves the synthesis of environment-sensitive fluorophores that can be incorporated into larger molecules, such as peptides, to act as probes. For example, the fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) was synthesized and attached to an amino acid to create a probe for monitoring protein-protein interactions. nih.gov This demonstrates how a core chemical structure can be adapted to create sophisticated tools for biological research. The this compound scaffold could similarly be functionalized, for instance, by adding a reporter tag or a reactive group to serve as a probe for its specific, yet-to-be-identified biological targets.

Contribution to Understanding Fundamental Biological Mechanisms

Chemical probes and inhibitors derived from scaffolds like this compound are instrumental in dissecting complex biological processes. By selectively activating or inhibiting a single protein, researchers can observe the downstream consequences and thereby elucidate the protein's function and its role in broader cellular pathways.

For example, the development of inhibitors targeting the FtsZ protein, based on a 3-methoxybenzamide scaffold, has provided critical insights into the mechanics of bacterial cell division. nih.gov By disrupting this process, these molecules not only represent potential antibiotics but also serve as tools to study a fundamental aspect of bacterial physiology.

In a different context, multi-omics studies in cellular models of metabolic diseases like methylmalonic acidemia (MMA) and propionic acidemia (PA) have revealed dysregulation in serine and thiol metabolism. nih.gov The identification of specific metabolic shifts was made possible by analyzing the proteomic and metabolomic changes in cells, a process that could be further investigated using specific enzyme inhibitors to understand the precise mechanisms of dysfunction. nih.gov

Furthermore, research into signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade in rice, helps to understand how plants respond to environmental stress like wounding. ppjonline.org Studies have identified that the OsMKK4-OsMPK1 cascade is a key player in this response. ppjonline.org The development of specific inhibitors for kinases like OsMPK1, potentially derived from diverse chemical scaffolds, would be invaluable for confirming these pathways and understanding the crosstalk between different stress responses.

Role in Ligand Design and Optimization Strategies for Specific Targets

Ligand design is a cornerstone of modern drug discovery, involving the rational design and synthesis of molecules that bind to a specific biological target with high affinity and selectivity. The this compound structure offers a template that can be systematically modified to optimize interactions with a target's binding site. This process, known as a Structure-Activity Relationship (SAR) study, is crucial for transforming a moderately active initial compound into a potent and selective drug candidate or research tool.

An excellent illustration of this process is the development of selective κ opioid receptor (KOR) agonists. In one study, researchers started with a lead compound and synthesized a series of derivatives by modifying various parts of the molecule. nih.gov Through this systematic exploration, they identified a new compound with a high affinity for KOR (Ki = 1.9 nM) and potent analgesic effects. nih.gov This highlights how iterative changes to a core scaffold can dramatically improve a ligand's properties.

Similarly, studies on quinoxaline (B1680401) propanamide derivatives as anticancer agents revealed how different N-substituents on the propanamide chain affected their antiproliferative activity against various cancer cell lines. mdpi.com The data from such studies allow researchers to build a model of the pharmacophore—the essential set of structural features required for biological activity.

The table below presents findings from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives, illustrating the impact of modifying the N-substituent on the compound's antiproliferative activity (IC₅₀) against the MCF-7 cancer cell line. mdpi.com This exemplifies the ligand optimization process.

| Compound | N-Substituent | IC₅₀ against MCF-7 (µM) mdpi.com |

|---|---|---|

| 6e | Benzyl | 21.49 ± 1.5 |

| 6g | Diethyl | 85.20 ± 4.2 |

| 6k | 2-(naphthalen-2-ylamino)ethyl | 6.93 ± 0.4 |

| Doxorubicin (Reference Drug) | 4.17 ± 0.2 |

This data clearly shows that the choice of substituent on the propanamide nitrogen has a profound effect on biological activity, with the bulky, aromatic naphthylaminoethyl group in compound 6k conferring the highest potency among the derivatives shown. mdpi.com This type of data is vital for guiding the design of more effective ligands.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

The traditional process of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML), which can navigate the vastness of chemical space with unprecedented efficiency. nih.gov Generative AI, in particular, offers a powerful strategy for de novo drug design—the creation of entirely new molecules from scratch. nih.govfrontiersin.org For 3-(Benzylamino)-N-methylpropanamide, these computational tools can be used to design novel analogs with optimized properties.

Table 1: Application of AI/ML Models in De Novo Design for Analogs

| AI/ML Model | Application in Compound Design | Potential Outcome for this compound Analogs |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Learns from sequences (like SMILES strings) to generate valid and novel molecular structures. bham.ac.uk | Generation of a diverse library of novel, synthetically feasible propanamide derivatives. |

| Generative Adversarial Networks (GANs) | A "generator" network creates new molecules, while a "discriminator" network assesses their validity against known drugs. patsnap.com | Design of molecules with specific, desired activity profiles by training the discriminator on compounds with known biological effects. |

| Reinforcement Learning (RL) | Optimizes molecules step-by-step by rewarding changes that lead to improved properties (e.g., better docking score). bham.ac.uk | Fine-tuning of the lead structure to maximize target affinity and selectivity. |

Exploration of Novel Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly focused on green chemistry to reduce its environmental footprint. walisongo.ac.id Amide bond formation, a cornerstone reaction in medicinal chemistry, traditionally relies on stoichiometric activating agents like carbodiimides (e.g., EDC) or reagents like HATU, which generate significant chemical waste. walisongo.ac.iducl.ac.uk Future research on this compound should prioritize the development of sustainable and catalytic synthetic routes.

Promising green alternatives include:

Biocatalysis : Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze amidation reactions in non-aqueous media, offering high selectivity and mild reaction conditions. rsc.orgnih.gov

Direct Catalytic Condensation : The use of catalysts, such as boric acid, enables the direct condensation of a carboxylic acid and an amine, with water as the sole byproduct. walisongo.ac.idsemanticscholar.org This approach offers high atom economy and simplifies purification.

Dehydrogenative Coupling : Ruthenium-based catalysts can facilitate the direct coupling of alcohols and amines to form amides, releasing only hydrogen gas (H2) as a byproduct, representing a highly efficient and clean transformation. sigmaaldrich.com

These methods move away from hazardous solvents like DMF and dichloromethane, which are commonly used in traditional amidation, and align with the principles of sustainable chemistry. ucl.ac.uk

Table 2: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Typical Reagents/Catalysts | Byproducts | Key Advantages |

|---|---|---|---|

| Traditional Coupling | EDC, HATU, T3P, Oxalyl Chloride ucl.ac.uk | Stoichiometric urea (B33335) or phosphonic acid waste, CO, CO2, HCl | Well-established, broad substrate scope |

| Biocatalytic Amidation | Lipases (e.g., CALB) rsc.orgnih.gov | Water | High selectivity, mild conditions, biodegradable catalyst |

| Boric Acid Catalysis | Boric Acid (B(OH)₃) walisongo.ac.idsemanticscholar.org | Water | Low cost, low toxicity catalyst, high atom economy |

| Dehydrogenative Coupling | Ruthenium or other metal catalysts sigmaaldrich.com | Hydrogen Gas (H₂) | Extremely high atom economy, clean reaction |

Expansion of Biological Target Landscape and Polypharmacology Studies

The "one drug, one target" paradigm has been increasingly challenged by the concept of polypharmacology, which acknowledges that a single drug molecule often interacts with multiple targets. nih.govwiley.com These multi-target interactions can be the source of therapeutic efficacy in complex diseases but also of adverse side effects. nih.gov For this compound, whose full biological target profile is likely uncharacterized, polypharmacology studies are a critical research frontier.

Future investigations should employ systematic approaches to map its interaction profile across the human proteome. Methodologies include:

Computational Approaches : Techniques like inverse docking can screen the compound against a library of known protein structures to predict potential off-targets. nih.gov Another method, the Similarity Ensemble Approach (SEA), relates proteins based on the chemical similarity of their known ligands, which can reveal unexpected relationships and potential new targets for the compound. nih.gov

Phenotypic Screening and Target Deconvolution : The compound can be tested in high-content phenotypic assays (e.g., cell migration, viability) across various cell lines. researchgate.netresearchgate.net Machine learning algorithms can then correlate the phenotypic fingerprint with the expression profiles of potential targets (like kinases) in those cells to identify the proteins responsible for the observed effect. researchgate.net

Uncovering the polypharmacology of this compound will provide a more holistic understanding of its mechanism of action, potentially revealing new therapeutic indications and allowing for a more rational approach to mitigating potential side effects. nih.govnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain deeper insights into the biological effects of this compound, research must move beyond conventional 2D cell cultures, which often fail to replicate the complexity of human physiology. nih.govnih.gov Advanced in vitro and ex vivo models that better mimic human tissues are essential for more accurate mechanistic studies.

Key advanced models include:

Organ-on-a-Chip (OOC) Platforms : These microphysiological systems contain living cells in microfluidic chambers that simulate the architecture and function of human organs (e.g., liver, gut, kidney). nih.gov An OOC model could be used to study the compound's metabolism, efficacy, and toxicity in a multi-organ context.

3D Spheroid and Organoid Cultures : These models allow cells to grow in three-dimensional structures that resemble micro-tissues or organs. nih.gov They are superior for studying drug penetration, cell-cell interactions, and complex biological responses compared to flat cell monolayers.

Ex Vivo Tissue Models : Using patient-derived tissue slices or circulating tumor cell explants allows for testing the compound on intact biological systems that retain their native microenvironment and heterogeneity. nih.gov This is particularly valuable for assessing efficacy in a context that closely mirrors a clinical scenario.

Conditioned Environments : Recent studies show that culturing cells in environments that mimic physiological stressors, such as by using serum from aged donors or by controlling for oxygen and nutrient levels, can yield more clinically relevant data. mdpi.comdrugdiscoverynews.com

Employing these sophisticated models will enable a more nuanced understanding of how this compound functions within a complex biological system, providing crucial data on its mechanism of action and potential for clinical translation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzylamino)-N-methylpropanamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with benzylamine and methyl acrylate for nucleophilic substitution to form the intermediate 3-(benzylamino)propanoic acid methyl ester.

- Step 2 : React with methylamine under controlled pH (8–9) to form the amide bond via aminolysis.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize with H/C NMR.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Spectroscopic Analysis :

- NMR : H NMR (DMSO-d6) should show peaks at δ 7.3–7.4 (benzyl aromatic protons), δ 3.2 (N–CH3), and δ 2.5–2.7 (propanamide backbone).

- Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 221.1.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What initial biological screening assays are recommended to evaluate this compound’s bioactivity?

- In vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, MAPK) using fluorescence-based assays (IC50 determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess viability at 24–72 hours.

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Approach :

- Meta-Analysis : Pool data from independent studies (e.g., IC50 values from kinase assays) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) and validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Structural Analysis : Use X-ray crystallography or molecular docking to verify binding modes and identify steric/electronic discrepancies .

Q. What computational strategies optimize reaction pathways for scalable synthesis?

- Tools :

- Density Functional Theory (DFT) : Model transition states to predict rate-limiting steps in amide bond formation.

- Process Simulation : COMSOL Multiphysics to simulate heat transfer and mixing efficiency in batch reactors.

- AI Integration : Train neural networks on reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loading .

Q. How to design a factorial experiment for optimizing reaction yield and minimizing byproducts?

- Design :

- Factors : Temperature (60–100°C), catalyst concentration (5–15 mol%), and solvent polarity (DMF, THF, ethanol).

- Response Surface Methodology (RSM) : Central Composite Design to model interactions and identify optimal conditions.

- Data Analysis : Use partial least squares (PLS) regression to correlate variables with yield and impurity levels. Validate with triplicate runs .

Structural Analogs and Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.